molecular formula C23H16N4O2 B11978878 2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine CAS No. 114991-98-9

2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine

Cat. No.: B11978878
CAS No.: 114991-98-9
M. Wt: 380.4 g/mol
InChI Key: XDQAGDGTMZBNGJ-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazo[4,5-B]phenazine core with a methoxy and propynyloxy substituted phenyl group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the imidazo[4,5-B]phenazine core: This step involves the cyclization of appropriate diamine and dicarbonyl compounds under acidic or basic conditions.

    Introduction of the methoxy group: This can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base.

    Attachment of the propynyloxy group: This step involves the alkylation of the phenyl ring with propargyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and propynyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)-1H-imidazo(4,5-B)phenazine
  • 2-(4-Propynyloxyphenyl)-1H-imidazo(4,5-B)phenazine
  • 2-(3-Methoxy-4-hydroxyphenyl)-1H-imidazo(4,5-B)phenazine

Uniqueness

2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine is unique due to the presence of both methoxy and propynyloxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and potential for forming diverse derivatives. Additionally, the compound’s structure allows for specific interactions with biological targets, making it a valuable molecule for research and development in various fields.

Properties

CAS No.

114991-98-9

Molecular Formula

C23H16N4O2

Molecular Weight

380.4 g/mol

IUPAC Name

2-(3-methoxy-4-prop-2-ynoxyphenyl)-10H-imidazo[4,5-b]phenazine

InChI

InChI=1S/C23H16N4O2/c1-3-10-29-21-9-8-14(11-22(21)28-2)23-26-19-12-17-18(13-20(19)27-23)25-16-7-5-4-6-15(16)24-17/h1,4-9,11-13,24H,10H2,2H3

InChI Key

XDQAGDGTMZBNGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OCC#C

Origin of Product

United States

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